Cas no 2138038-01-2 (Methyl 2-amino-4-(diethylamino)benzoate)

Methyl 2-amino-4-(diethylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-1154005
- methyl 2-amino-4-(diethylamino)benzoate
- 2138038-01-2
- Methyl 2-amino-4-(diethylamino)benzoate
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- Inchi: 1S/C12H18N2O2/c1-4-14(5-2)9-6-7-10(11(13)8-9)12(15)16-3/h6-8H,4-5,13H2,1-3H3
- InChI Key: VUZJVDLAYDYVQE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1N)N(CC)CC)=O
Computed Properties
- Exact Mass: 222.136827821g/mol
- Monoisotopic Mass: 222.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55.6Ų
Methyl 2-amino-4-(diethylamino)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154005-1.0g |
methyl 2-amino-4-(diethylamino)benzoate |
2138038-01-2 | 1g |
$0.0 | 2023-06-09 |
Methyl 2-amino-4-(diethylamino)benzoate Related Literature
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on Methyl 2-amino-4-(diethylamino)benzoate
Methyl 2-amino-4-(diethylamino)benzoate (CAS No. 2138038-01-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-amino-4-(diethylamino)benzoate, identified by its CAS number 2138038-01-2, is a compound of significant interest in the realms of chemical biology and pharmaceutical development. This molecule, characterized by its benzoate core substituted with amino and diethylamino groups, has garnered attention due to its potential applications in drug design and therapeutic interventions. The structural features of this compound not only make it a subject of academic curiosity but also position it as a candidate for further exploration in the quest for novel pharmacological agents.
The benzoate moiety is a well-known pharmacophore in medicinal chemistry, contributing to the solubility and bioavailability of many drugs. In the case of Methyl 2-amino-4-(diethylamino)benzoate, the presence of both amino and diethylamino groups introduces basicity and potential hydrogen bonding capabilities, which are crucial for interactions with biological targets. These features have led researchers to investigate its interactions with enzymes and receptors, particularly those involved in metabolic pathways and signal transduction.
Recent studies have highlighted the importance of structurally diverse benzoate derivatives in addressing various therapeutic challenges. For instance, modifications at the positions adjacent to the carboxyl group can significantly alter the pharmacokinetic properties of benzoate-based compounds. The specific arrangement of functional groups in Methyl 2-amino-4-(diethylamino)benzoate suggests that it may exhibit properties such as selectivity for certain biological pathways or enhanced binding affinity to target proteins. This has prompted investigations into its potential as an intermediate in synthesizing more complex molecules with tailored pharmacological profiles.
The pharmaceutical industry has been increasingly interested in developing small molecules that can modulate biological processes with high precision. Methyl 2-amino-4-(diethylamino)benzoate, with its unique structural attributes, fits well within this paradigm. Its synthesis involves careful consideration of reaction conditions to ensure high yield and purity, which are critical for subsequent pharmaceutical applications. Advances in synthetic methodologies have enabled the efficient preparation of such compounds, making them more accessible for research purposes.
In addition to its potential as a lead compound, Methyl 2-amino-4-(diethylamino)benzoate may serve as a valuable tool in biochemical assays. Its interaction with biological targets can provide insights into the mechanisms of various diseases, aiding in the development of diagnostic tools and therapeutic strategies. The compound's ability to cross cell membranes and interact with intracellular components makes it a promising candidate for studying cellular processes at a molecular level.
The use of computational chemistry techniques has further enhanced the understanding of Methyl 2-amino-4-(diethylamino)benzoate's behavior. Molecular modeling studies can predict how this compound might bind to biological targets, providing a rational basis for designing experiments. These predictions are often validated through experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which offer detailed insights into the three-dimensional structure of protein-ligand complexes.
The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. Methyl 2-amino-4-(diethylamino)benzoate exemplifies how compounds derived from fundamental chemical research can contribute to solving complex biomedical problems. Its potential applications span across various therapeutic areas, including oncology, neurology, and immunology. As research continues to uncover new biological targets and mechanisms, compounds like Methyl 2-amino-4-(diethylamino)benzoate will remain at the forefront of drug discovery efforts.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before it can be used in clinical settings. Preclinical studies involving Methyl 2-amino-4-(diethylamino)benzoate have focused on assessing its toxicity profile and pharmacokinetic behavior. These studies are essential for determining the appropriate dosage regimens and identifying any potential side effects that might arise from its use. By adhering to stringent regulatory guidelines, researchers can ensure that such compounds are safe and effective for human consumption.
The future prospects for Methyl 2-amino-4-(diethylamino)benzoate are promising, given its unique structural features and potential applications. Ongoing research aims to optimize its synthesis, enhance its pharmacological properties, and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into tangible benefits for patients worldwide. As our understanding of biological systems continues to grow, compounds like Methyl 2-amino-4-(diethylamino)benzoate will play an increasingly important role in advancing medical science.
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